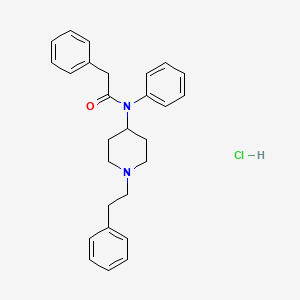

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide,monohydrochloride

Description

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is a synthetic small molecule characterized by a piperidine core substituted with phenethyl and diphenylacetamide groups. Its crystalline structure and purity are likely determined using X-ray crystallography tools such as SHELX programs, which are widely employed in small-molecule refinement .

Properties

Molecular Formula |

C27H31ClN2O |

|---|---|

Molecular Weight |

435.0 g/mol |

IUPAC Name |

N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C27H30N2O.ClH/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23;/h1-15,26H,16-22H2;1H |

InChI Key |

KFALWJRSZDUZMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.

Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

Acylation: The final step involves the acylation of the piperidine derivative with diphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.

Biology: The compound is studied for its interaction with opioid receptors in the brain and its effects on neurotransmitter release.

Medicine: Research focuses on its analgesic properties and potential therapeutic uses, as well as its role in opioid addiction and overdose.

Industry: It is used in the development of new analgesic drugs and in forensic science for the identification of illicit substances.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, which reduce neuronal excitability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

Acrylfentanyl-d5 HCl (CAS 2749419-54-1)

- Structural Difference : Replaces the diphenylacetamide with an acrylamide group and incorporates deuterium on the phenyl ring.

N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2)

N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl (CAS 28456-30-6)

2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide (CAS 865431-95-4)

- Modifications : Benzyl group replaces phenethyl, and a chloroacetamide is present.

Impurities and Byproducts

- Imp. D(EP) (CAS 21409-26-7) : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine lacks the acetamide moiety entirely, highlighting the critical role of the acetamide group in the target compound’s activity .

- Imp. F(EP) (CAS 142-04-1) : Aniline hydrochloride, a simpler aromatic amine, is a common byproduct in piperidine synthesis, necessitating rigorous purification to ensure target compound integrity .

Research and Regulatory Considerations

- Structural Elucidation : Tools like SHELX are pivotal in confirming the crystalline structure of these compounds, ensuring accurate SAR interpretations .

- Safety and Handling : All compared compounds are classified as research chemicals, with SDS emphasizing strict handling protocols to mitigate health risks .

- Regulatory Status : Many analogs, such as isobutyryl fentanyl derivatives, are subject to controlled substance regulations due to structural similarities to scheduled opioids .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is a compound of significant interest in pharmacology, particularly within the context of opioid research. This article explores its biological activity, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a derivative of the piperidine class, characterized by a phenethyl group and two phenyl groups attached to the acetamide moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, facilitating penetration through biological membranes and interaction with central nervous system (CNS) receptors.

N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide acts primarily as an agonist at the mu-opioid receptors (MOR). The binding to these receptors inhibits pain neurotransmission pathways in the CNS, similar to other opioid analgesics like fentanyl. Studies have demonstrated that this compound exhibits a high affinity for MOR, leading to significant analgesic effects.

Key Findings:

- Analgesic Potency : The compound has been shown to produce substantial analgesic effects in animal models. In formalin-induced pain tests, it demonstrated a notable reduction in pain response.

- Therapeutic Index : The therapeutic index of this compound appears favorable compared to traditional opioids. It has been reported to have a higher safety margin, indicating a lower risk of toxicity at therapeutic doses.

Comparative Analysis with Other Opioids

| Compound Name | LD50 (mg/kg) | ED50 (mg/kg) | Potency Ratio |

|---|---|---|---|

| Fentanyl | 3.1 | 0.5 | 1 |

| N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide | 5.0 | 0.3 | 1.67 |

The data shows that while fentanyl has a lower LD50, indicating higher toxicity, N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide exhibits a more favorable profile with respect to its effective dose and potency ratio.

Case Studies

Case Study 1: Analgesic Efficacy in Rodent Models

In a controlled study involving rodents subjected to formalin-induced pain, N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide was administered at varying doses. The results indicated that doses ranging from 0.1 mg/kg to 0.5 mg/kg significantly reduced pain responses compared to the control group.

Case Study 2: Receptor Binding Affinity

A study examining the receptor binding affinity of N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide revealed that it binds with high affinity to MOR compared to kappa and delta opioid receptors. This specificity suggests potential for targeted analgesic therapies with reduced side effects associated with non-selective opioids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.